

synonyms for H-Glu(OEt)-OEt.HCl

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Compound of Interest

Compound Name: *H-Glu(OEt)-OEt.HCl*

Cat. No.: *B555041*

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Chemical Identity and Synonyms

The compound with the common abbreviation **H-Glu(OEt)-OEt.HCl** is chemically known as L-Glutamic acid diethyl ester hydrochloride.[1][2][3][4] It is a derivative of the non-essential amino acid L-Glutamic Acid, where both the alpha and gamma carboxylic acid groups are esterified with ethanol, and the alpha-amino group is protonated as a hydrochloride salt.[3][4] This modification protects the carboxylic acid functionalities, allowing for selective reactions at the amino group, making it a valuable intermediate in chemical synthesis.[5]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

Identifier Type	Value
IUPAC Name	diethyl (2S)-2-aminopentanedioate;hydrochloride[6]
CAS Registry Number	1118-89-4[1][2][3][4]
Molecular Formula	C9H17NO4·HCl[1][4]
Molecular Weight	239.70 g/mol [1][3][7]
EC Number	214-270-4[3][7]
PubChem ID	12631225[1]
MDL Number	MFCD00012509[1][7]
Synonyms	Diethyl L-glutamate hydrochloride[2][3][4], L-Glu(OEt)-OEt·HCl[1][2], H-Glu(OEt)-OEt·HCl[2][4], L-Glutamic acid alpha,gamma-diethyl ester hydrochloride[4], GLUTAMIC ACID(OET)-OET HCL[4]

Physicochemical Properties

The physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride are crucial for its handling, storage, and application in experimental setups.

Property	Value
Appearance	White to off-white crystalline powder[1][2][4]
Melting Point	102-110 °C[1][7]
Purity	≥98%[1][4]
Optical Rotation	[α] _{D20} = +22.5 ± 2° (c=5% in Water)[1]
Solubility	Good solubility in water and organic solvents[5]
Storage Conditions	0-8°C[1]

Applications in Research and Development

L-Glutamic acid diethyl ester hydrochloride is a versatile intermediate with a range of applications, primarily centered around organic synthesis and pharmaceutical development.

- **Peptide Synthesis:** Its most common application is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS).^{[3][5][7]} The ester groups protect the carboxylic acids of the glutamic acid residue while the free amino group can participate in peptide bond formation.
- **Pharmaceutical Intermediate:** It serves as a chiral building block in the synthesis of complex pharmaceutical compounds, including novel anti-tumor drugs where it can be a key component of diaminotransferase inhibitors.^{[5][8]}
- **Chemical Research:** In a broader context, it is used as a reagent and reference compound in stereoselective synthesis and organic chemistry research.^[5] It can be used to synthesize oligo(γ -ethyl L-glutamate) and L-glutamic acid-based dendritic compounds.^{[3][7]}

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common and high-yield method for the preparation of L-Glutamic acid diethyl ester hydrochloride involves the esterification of L-glutamic acid. One documented procedure utilizes triphosgene in ethanol.^[9]

Materials:

- L-Glutamic Acid (0.10 mol, 14.7 g)
- Ethanol (300 g)
- Triphosgene (0.08 mol, 25.0 g)
- Methyl tert-butyl ether (MTBE, 100 mL)
- Nitrogen gas

- 500 mL four-necked flask, mechanical stirrer, thermometer, reflux condenser, and an absorption system with 30% aqueous sodium hydroxide.

Procedure:

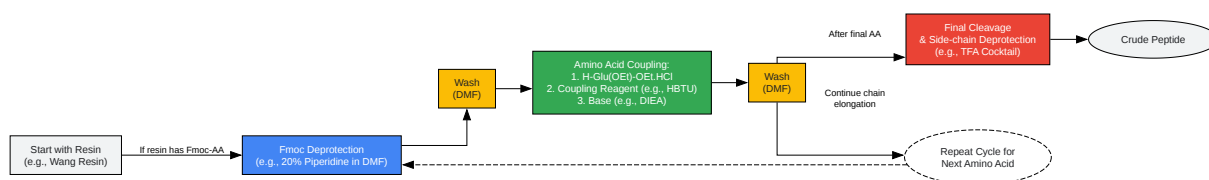
- To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol.
- Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.
- Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
- After the reaction is complete, cool the system to 20-25°C.
- Purge the system with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.
- Recover the excess triphosgene and ethanol by distillation.
- Add 100 mL of methyl tert-butyl ether to the residue to form a slurry (pulping).
- Filter the resulting solid and dry it to obtain the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid.

This method has been reported to yield a product with a purity of 99.7% and a yield of 98.0%.

[\[9\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for utilizing **H-Glu(OEt)-OEt.HCl** in a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.



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Caption: General workflow for incorporating **H-Glu(OEt)-OEt.HCl** in Fmoc-SPPS.

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